

molecular weight of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Cat. No.:	B081111

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-Hydroxy-naphthyridine-3-carboxylate and its Significance in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, a pivotal heterocyclic compound in the landscape of drug discovery and development. Recognizing that the "naphthyridine" core can exist in several isomeric forms, this document will focus primarily on the well-documented and medicinally significant Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key precursor to foundational antibacterial agents. We will also draw comparisons to other important isomers, such as Ethyl 4-hydroxy-[1][2]naphthyridine-3-carboxylate, to provide a broader context for researchers.

The 1,8-naphthyridine scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, most notably as antibacterial agents.[3] This guide delves into the synthesis, characterization, and critical applications of this compound, offering field-proven insights for professionals in chemical research and pharmaceutical development.

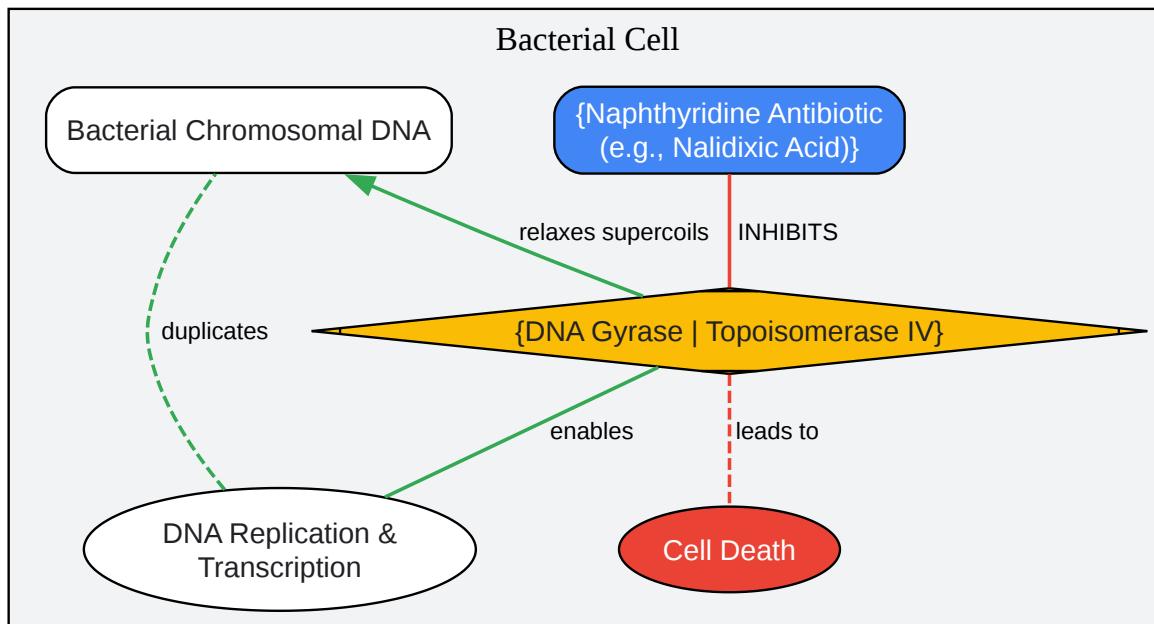
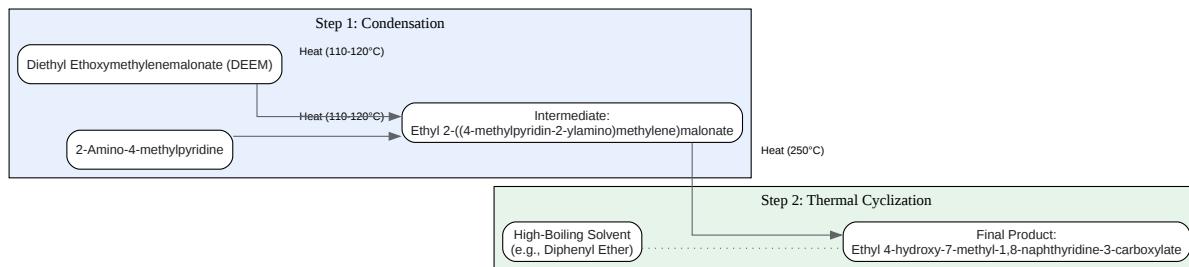
Physicochemical Properties and Isomeric Forms

The precise properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate depend on the arrangement of nitrogen atoms in the bicyclic ring system. The table below summarizes the key data for two of the most common and relevant isomers to illustrate this distinction.

Property	Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate	Ethyl 4-hydroxy-[1]naphthyridine-3-carboxylate
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃ [4]	C ₁₁ H ₁₀ N ₂ O ₃ [2] [5]
Molecular Weight	232.23 g/mol [4]	218.21 g/mol [2] [5]
CAS Number	13250-96-9 [4]	13801-51-9 [5] [6]
Appearance	Solid [1]	Data not specified
Synonyms	Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate [4]	-

This guide will henceforth focus on the 7-methyl-1,8-naphthyridine isomer unless otherwise specified.

Synthesis: The Gould-Jacobs Reaction



The primary and most robust method for synthesizing Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is the Gould-Jacobs reaction.[\[7\]](#)[\[8\]](#) This classical approach provides an efficient pathway to the 4-hydroxy-1,8-naphthyridine scaffold and involves two critical steps: a condensation reaction followed by a high-temperature thermal cyclization.[\[1\]](#)

The causality behind this two-step process is elegant and effective. The initial condensation creates a flexible intermediate that is primed for intramolecular ring closure. The subsequent application of high heat in a high-boiling point solvent overcomes the activation energy required for the cyclization, leading to the formation of the stable, aromatic naphthyridine ring system.

Synthetic Pathway Overview

The reaction proceeds by first condensing an aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then cyclized in a high-boiling

solvent like diphenyl ether to yield the final product.[7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usbio.net [usbio.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [molecular weight of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081111#molecular-weight-of-ethyl-4-hydroxy-naphthyridine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com